molecular formula C9H10FNO B1441756 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine CAS No. 944904-19-2

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine

Cat. No.: B1441756
CAS No.: 944904-19-2
M. Wt: 167.18 g/mol
InChI Key: OJCOGPPOMGBPKF-UHFFFAOYSA-N
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Description

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine (CAS 944904-19-2) is a chemical compound belonging to the class of 2H-benzopyrans, which are recognized in medicinal chemistry as privileged structures . Privileged structures are molecular scaffolds commonly found in numerous natural products and artificial compounds exhibiting a wide spectrum of biological activities . This amine-functionalized, fluorinated benzopyran serves as a versatile building block in solid-phase parallel synthesis and combinatorial chemistry for the construction of drug-like chemical libraries . Researchers utilize this core structure to develop novel compounds for high-throughput screening (HTS) campaigns, targeting areas such as anti-inflammatory effects, cyclooxygenase (COX) inhibition, and potassium channel modulation, as seen in other bioactive 2H-benzopyran derivatives . The compound is offered with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOGPPOMGBPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-19-2
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-amine
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Preparation Methods

Acid Chloride Formation and Amide Coupling

  • The racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

  • This acid chloride then reacts with an amine reagent such as (+)-dehydroabietylamine to form an amide intermediate, which upon acid hydrolysis yields the desired amine compound or its derivatives.

Reductive Amination of Aldehyde Intermediates

  • Preparation of 6-fluoro-3,4-dihydro-2H-1-chromene-2-formaldehyde (an aldehyde intermediate) is achieved under controlled conditions.

  • The aldehyde is then subjected to reductive amination, typically using ammonia or primary amines in the presence of reducing agents, to yield the 3-amine substituted benzopyran.

Industrially Suitable Preparation Method

A patented method emphasizes the use of inexpensive reagents, mild reaction conditions, and scalable solvents to facilitate industrial production:

Step Reagents/Conditions Notes
Preparation of 6-fluoro-3,4-dihydro-2H-1-chromene-2-formaldehyde Reaction at -20 to 10 °C, solvents like toluene or THF, reaction time 0.5–18 hours Controlled temperature and feed rate ensure complete reaction
Work-up Addition of reaction mixture to frozen water or dilute acid/base solution, extraction and separation Acids: acetic, phosphoric, hydrochloric, sulfuric; Bases: NaOH, KOH, sodium bicarbonate, etc.
Conversion to amine Reductive amination or amide formation followed by hydrolysis Mild conditions suitable for scale-up

This method is advantageous due to the use of readily available and inexpensive reagents, mild reaction conditions, and solvents conducive to industrial-scale synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
Catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Pd-C, H₂ gas Mild temperature, atmospheric pressure High selectivity, preserves fluorine
Acid chloride formation and amide coupling Racemic 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid SOCl₂, (+)-dehydroabietylamine Room temperature, followed by acid hydrolysis Enables chiral resolution and amine introduction
Preparation of 6-fluoro-3,4-dihydro-2H-1-chromene-2-formaldehyde and reductive amination Fluorinated chromene derivatives Toluene, THF, acids/bases for work-up -20 to 10 °C, 0.5–18 h Cost-effective, industrially scalable

Additional Notes

  • Chiral resolution methods are applied when enantiomerically pure amines are desired, often involving amide intermediates and recrystallization steps.

  • The choice of solvents and temperature control is critical to maximize yield and purity while minimizing side reactions.

  • Reductive amination is a preferred route for introducing the amine group due to its mildness and high efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-fluorochroman-3-one, while substitution reactions can produce various derivatives depending on the substituent introduced .

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C9_9H10_{10}FNO
Molecular Weight : 169.18 g/mol
CAS Number : 944904-19-2

The compound features a benzopyran structure characterized by a fluorine atom at the 7th position and an amine group at the 3rd position. This unique arrangement contributes to its distinct chemical and biological properties.

Medicinal Chemistry

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine is being investigated as a potential pharmacophore in drug design. Its structure allows for interactions with specific enzymes and receptors, making it a candidate for therapeutic applications against various diseases.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentration (MIC) values:
    CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
    7-FluoroStaphylococcus aureus32 µg/mL
    7-FluoroPseudomonas aeruginosa64 µg/mL
    7-FluoroEscherichia coli16 µg/mL
    The compound's mechanism of action may involve the inhibition of enzymes critical for bacterial survival, leading to its antimicrobial effects .
  • Anticancer Research : Preliminary studies suggest that this compound may have anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Further investigations are required to elucidate these effects and determine specific cancer types that may be targeted.

Biological Studies

The biological activity of this compound extends beyond antimicrobial properties. It is being studied for its potential antiviral effects and interactions with various biological macromolecules.

  • Enzyme Interaction Studies : The fluorine atom enhances hydrogen bonding capabilities, allowing the compound to effectively interact with enzymes and receptors. This interaction can modulate enzyme activity, influencing metabolic pathways relevant to disease states .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for the synthesis of derivatives that can be tailored for various applications in electronics and photonics .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various derivatives of this compound showed promising results against multiple pathogens. The study highlighted the need for further development of these derivatives into viable therapeutic agents .
  • Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that certain derivatives of this compound could inhibit cell growth significantly compared to control groups. This suggests potential as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine differ primarily in substituent type, position, and stereochemistry.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound HCl 7-F, 3-NH₂ (chroman backbone) C₉H₁₁ClFNO 203.64 1955520-84-9 Fluorine enhances metabolic stability
8-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine HCl 8-Br, 3-NH₂ C₉H₁₁BrClNO 262.55 Not specified Bromine increases steric bulk
5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine HCl 5-Br, 3-NH₂ C₉H₁₁BrClNO 262.55 Not specified Bromine at position 5 may alter binding affinity
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-amine HCl 6-F, 8-F, 3-NH₂ C₉H₁₀ClF₂NO 223.64 (calculated) Not specified Dual fluorine substitution improves lipophilicity
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine 6-F, 8-CH₃, 4-NH-C₂H₅ C₁₂H₁₆FNO 209.26 1554168-99-8 Ethyl and methyl groups enhance steric effects
5-Fluoro-6-methyl-3,4-dihydro-2H-1-benzopyran-4-amine 5-F, 6-CH₃, 4-NH₂ C₁₀H₁₂FNO 181.21 1824109-36-5 Methyl group may reduce metabolic oxidation

Biological Activity

Overview

7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine is a chemical compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is a derivative of chroman, characterized by a fluorine atom at the 7th position and an amine group at the 3rd position of the benzopyran ring. Its unique structure contributes to its distinct chemical and biological properties.

  • Molecular Formula : C9H10FNO
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 944904-19-2

The biological activity of this compound involves its interaction with various molecular targets. The fluorine atom enhances the compound's ability to form hydrogen bonds, allowing it to interact effectively with biological macromolecules such as enzymes and receptors. This interaction can modulate enzyme activity and influence various biological pathways, potentially leading to therapeutic effects against diseases.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study involving its analogs showed promising results against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
7-Fluoro...Staphylococcus aureus32 µg/mL
7-Fluoro...Pseudomonas aeruginosa64 µg/mL
7-Fluoro...Escherichia coli16 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have indicated that it may inhibit the proliferation of various cancer cell lines. For example, in vitro tests showed that it could significantly reduce cell viability in human leukemia cells (HL-60) compared to normal cells .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of 7-fluoro derivatives and evaluated their antimicrobial activities. The most effective compound showed potent activity against multiple bacterial strains, suggesting that modifications to the structure can enhance efficacy .
  • Anticancer Research : In vivo studies demonstrated that certain derivatives of this compound exhibited low toxicity levels in mice while effectively reducing tumor size in administered models . The compounds were well tolerated at doses up to 300 mg/kg without significant adverse effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability.
  • The positioning of the amine group is crucial for binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Compound Structure Biological Activity
7-Fluoro-3,4-dihydro-2H-benzopyran-4-aminesAmine at position 4Anticancer activity
6-Fluoro-3,4-dihydro-2H-benzopyranCarboxylic acid instead of amineAntimicrobial activity

Q & A

What are the optimal synthetic routes for 7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine in academic research?

Basic Research Question
The synthesis typically involves fluorination at the 7-position of the benzopyran scaffold and subsequent introduction of the 3-amine group. A common approach includes:

  • Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents (e.g., DMF) under microwave-assisted conditions to enhance reaction efficiency .
  • Amine Functionalization : Reductive amination or catalytic hydrogenation of intermediates (e.g., ketones or nitriles) using Pd/C or Raney Ni as catalysts. For stereochemical control, chiral auxiliaries or asymmetric hydrogenation may be employed .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate the product with >95% purity .

How can researchers resolve contradictory data in the stereochemical characterization of this compound?

Advanced Research Question
Conflicting stereochemical assignments often arise due to overlapping signals in NMR or insufficient crystallographic data. Methodological solutions include:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers and determine optical purity .
  • X-ray Crystallography : Co-crystallization with resolving agents (e.g., tartaric acid derivatives) to obtain single crystals for definitive stereochemical confirmation .
  • Dynamic NMR : Variable-temperature NMR experiments to study hindered rotation or ring-flipping effects that may obscure stereochemical features .

What analytical techniques are critical for validating the purity and identity of this compound?

Basic Research Question
A multi-technique approach is recommended:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions and detect impurities. The fluorine atom induces characteristic splitting patterns in adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₀FNO) with <2 ppm error. Electrospray ionization (ESI) or electron impact (EI) modes are suitable .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to quantify purity (>98%) and identify byproducts .

How can researchers address low yields in the fluorination step during synthesis?

Advanced Research Question
Low yields often stem from incomplete fluorination or side reactions. Optimization strategies include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and enhance fluorinating agent reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition pathways .
  • Protecting Groups : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) to prevent unwanted interactions during fluorination .

What methodologies are recommended for studying the biological activity of this compound derivatives?

Advanced Research Question
For structure-activity relationship (SAR) studies:

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays. Fluorine’s electron-withdrawing effects may modulate binding affinity .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Fluorine often enhances metabolic stability by reducing oxidative metabolism .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., docking to β-adrenergic receptors) to rationalize activity trends .

How should researchers handle discrepancies between computational predictions and experimental results for this compound?

Advanced Research Question
Addressing such contradictions requires:

  • Revisiting Force Fields : Use quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G* level) to refine torsion angles and partial charges in molecular models .
  • Solvent Effects : Include explicit solvent molecules (e.g., water, DMSO) in simulations to account for solvation dynamics not captured in vacuum models .
  • Experimental Validation : Perform temperature-dependent UV-Vis or circular dichroism (CD) spectroscopy to test predicted conformational preferences .

What safety protocols are essential when working with fluorinated intermediates in this compound’s synthesis?

Basic Research Question
Fluorinated compounds require stringent safety measures:

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts (e.g., HF gas) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling fluorinating agents like DAST (diethylaminosulfur trifluoride) .
  • Waste Disposal : Neutralize fluorinated waste with calcium carbonate before disposal to avoid environmental contamination .

How can researchers improve the scalability of this compound synthesis?

Advanced Research Question
For transition from lab-scale to pilot-scale:

  • Continuous Flow Chemistry : Replace batch reactions with flow systems to enhance heat/mass transfer and reduce reaction time .
  • Catalyst Recycling : Immobilize metal catalysts (e.g., Pd on carbon nanotubes) to minimize metal leaching and reduce costs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical parameters (e.g., fluorination efficiency) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine
Reactant of Route 2
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7-Fluoro-3,4-dihydro-2H-1-benzopyran-3-amine

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